REACTION_CXSMILES
|
[O:1]1[CH2:6][C:5](=O)[NH:4][C:3](=[O:8])[NH:2]1.S([O-])([O-])(=O)=O.[NH4+].[NH4+].[NH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.C[Si](C)(C)N[Si](C)(C)C>O1CCOCC1>[N:16]1([C:5]2[CH2:6][O:1][NH:2][C:3](=[O:8])[N:4]=2)[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1NC(NC(C1)=O)=O
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the dioxane and hexamethyldisilazane are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the syrupy residue is dried on a vacuum pump for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The resulting semi-solid residue is triturated with 100 ml of petroleum ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1=NC(NOC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |